molecular formula C10H8BrNO3 B15064907 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B15064907
M. Wt: 270.08 g/mol
InChI Key: SRJHNXYIBCRNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Another method includes a green approach where the reaction is carried out at 80°C without solvent for 2.5 hours, monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Zinc/acetic acid, sodium borohydride.

    Substitution: Bromine, chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .

Scientific Research Applications

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antibacterial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its bromine substitution, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

8-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C10H8BrNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15)

InChI Key

SRJHNXYIBCRNFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)C(=O)O

Origin of Product

United States

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